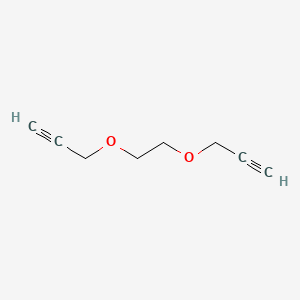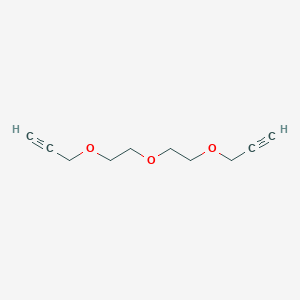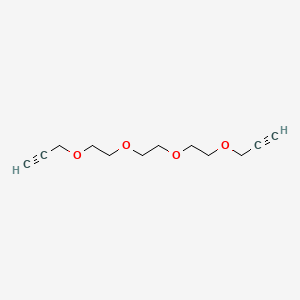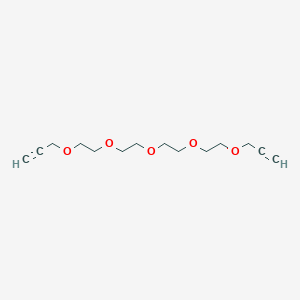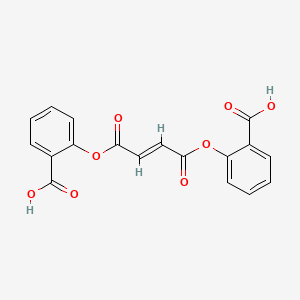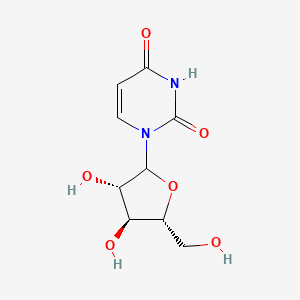
Spongouridine
説明
Spongouridine is a pyrimidine nucleoside formed in the body by the deamination of Cytarabine . It is a natural product found in Lepisorus contortus and Eunicella cavolini . The Spongouridine molecule contains a total of 30 bond(s), including 18 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), 3 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) .
Synthesis Analysis
Spongouridine has been used as a starting material for the synthesis of marine nucleoside, spongoadenosine (Ara-A), by a combination of chemical and microbial processes. Spongouridine was cleaved reversibly to d-arabinose-l-phosphate and uracil by the enzyme nucleoside phosphorylase .Molecular Structure Analysis
The molecular formula of Spongouridine is C9H12N2O6 . It has a molecular weight of 244.20 g/mol . The IUPAC name is 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .Chemical Reactions Analysis
Spongouridine was cleaved reversibly to d-arabinose-l-phosphate and uracil by the enzyme nucleoside phosphorylase . Its phosphate has been prepared for antiviral evaluation .Physical And Chemical Properties Analysis
Spongouridine is a N-glycosyl compound and has a role as a metabolite . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Marine Drug Development
Spongouridine, along with spongothymidine, was one of the first marine-derived nucleosides discovered in the early 1950s . These compounds were extracted from the Caribbean sponge Cryptotethya crypta . The discovery of these compounds marked the beginning of marine natural products as a unique and renewable source for new drug leads .
Anticancer Research
Marine sponges and their associated microorganisms have been found to produce a wide range of pharmacologically active compounds, including spongouridine . Many of these natural products have shown promising anticancer activities . The unique structural features of these compounds make them valuable candidates for the development of new anticancer drugs .
Antiviral Research
In addition to their anticancer properties, many natural products derived from marine sponges, including spongouridine, have demonstrated antiviral activities . These compounds could potentially be used to develop new antiviral therapies .
Anti-Inflammatory Research
Spongouridine and other natural products derived from marine sponges have also shown anti-inflammatory activities . These compounds could potentially be used in the development of new anti-inflammatory drugs .
Immunomodulatory Research
Many natural products derived from marine sponges have demonstrated immunomodulatory activities . These compounds, including spongouridine, could potentially be used to modulate the immune response in various disease conditions .
Antifouling Research
Marine sponges often produce secondary metabolites, such as spongouridine, to protect themselves from threats such as predator attacks, biofouling, microbial infections, and overgrowth by other sessile organisms . These antifouling properties could potentially be harnessed for various applications, such as the development of new antifouling coatings .
作用機序
Target of Action
Spongouridine, a marine-derived nucleoside, was first isolated from the Caribbean sponge Cryptotethya crypta . It is a precursor to the antiviral drug Vidarabine . The primary target of Spongouridine, like Vidarabine, is likely to be viral DNA polymerase .
Mode of Action
Vidarabine works by interfering with the synthesis of viral DNA . It is a nucleoside analog and therefore has to be phosphorylated to be active. This is a three-step process in which Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP . This active form of Vidarabine is both an inhibitor and a substrate of viral DNA polymerase .
Biochemical Pathways
The biochemical pathways affected by Spongouridine are likely related to DNA synthesis, given its similarity to Vidarabine. When used as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA . This disrupts the viral replication process, thereby inhibiting the spread of the virus.
Pharmacokinetics
Vidarabine, a related compound, is known to cross the blood-brain barrier when converted to its active metabolite
Result of Action
The result of Spongouridine’s action would be the inhibition of viral replication, leading to a decrease in viral load. This is due to the disruption of DNA synthesis, which is crucial for the replication of the virus .
Action Environment
The action of Spongouridine, like many marine-derived compounds, may be influenced by various environmental factors. Marine organisms often produce specific secondary metabolites to survive in the harsh ocean environment . These compounds may exhibit different properties or efficacies depending on the specific environmental conditions they are exposed to.
将来の方向性
Marine sponges have emerged as unique, renewable and yet under-investigated pools for discovery of new drug leads with distinct structural features, and myriad interesting biological activities . To solve the critical supply problem, several efforts are being made in sponge farming, metagenomics and microbial cultivation . These methods could lead to the cost-effective large scale production of such compounds .
特性
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184832 | |
| Record name | Arabinofuranosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spongouridine | |
CAS RN |
3083-77-0 | |
| Record name | Uracil arabinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3083-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arabinofuranosyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arabinofuranosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URACIL ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK0WMW5NQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



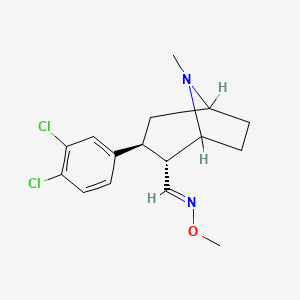
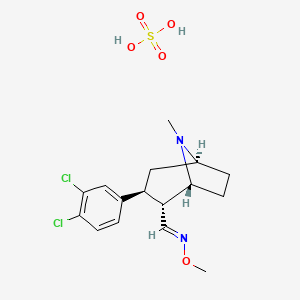

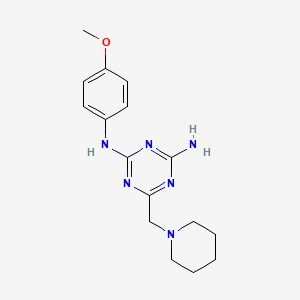
![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)
![2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide](/img/structure/B1667517.png)
![1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1667518.png)
